An In-depth Technical Guide to 1-Bromo-3-(methylsulfonyl)benzene (CAS: 34896-80-5)
An In-depth Technical Guide to 1-Bromo-3-(methylsulfonyl)benzene (CAS: 34896-80-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-(methylsulfonyl)benzene, also known as 3-bromophenyl methyl sulfone, is a halogenated aromatic sulfone that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a stable, electron-withdrawing methylsulfonyl group, makes it a versatile building block in the construction of complex organic molecules. This is particularly relevant in the field of medicinal chemistry, where it has been identified as a key component in the synthesis of advanced kinase inhibitors, including those targeting the mTOR (mammalian target of rapamycin) signaling pathway. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for 1-Bromo-3-(methylsulfonyl)benzene.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Bromo-3-(methylsulfonyl)benzene is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 34896-80-5 | [1][2][3] |
| Molecular Formula | C₇H₇BrO₂S | [1][2][3] |
| Molecular Weight | 235.10 g/mol | [1][2][3] |
| Appearance | Solid | [3] |
| Melting Point | 100-104 °C | [3] |
| Boiling Point | 362.8 ± 34.0 °C at 760 mmHg | [3] |
| Purity | ≥98% (typical) | [1][2] |
| SMILES | CS(=O)(=O)c1cccc(Br)c1 | [1] |
| InChI Key | WBOMXUMQOVQNKT-UHFFFAOYSA-N | [3] |
Synthesis
The primary synthetic route to 1-Bromo-3-(methylsulfonyl)benzene involves the oxidation of its thioether precursor, 3-bromothioanisole (1-bromo-3-(methylthio)benzene). This transformation can be effectively achieved using various oxidizing agents. Below are detailed experimental protocols for this synthesis.
General Experimental Workflow
The overall process for the synthesis of 1-Bromo-3-(methylsulfonyl)benzene is depicted in the following workflow diagram.
Experimental Protocol 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is adapted from standard procedures for the oxidation of sulfides to sulfones.
Materials:
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3-Bromothioanisole
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meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromothioanisole (1.0 equivalent) in dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add m-CPBA (approximately 2.2-2.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The exact amount of m-CPBA should be adjusted based on its purity.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
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Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to destroy excess peroxide.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield pure 1-Bromo-3-(methylsulfonyl)benzene.
Experimental Protocol 2: Oxidation with Hydrogen Peroxide
This protocol provides an alternative method using a more environmentally benign oxidizing agent.
Materials:
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3-Bromothioanisole
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Hydrogen peroxide (H₂O₂, 30% aqueous solution)
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Glacial acetic acid
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Dichloromethane or ethyl acetate
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Water
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-bromothioanisole (1.0 equivalent) in glacial acetic acid.
-
Slowly add hydrogen peroxide (30% aqueous solution, approximately 2.5-3.0 equivalents) dropwise to the stirred solution at room temperature. The reaction can be exothermic, and cooling may be necessary to maintain a controlled temperature.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours to overnight. Monitor the reaction by TLC.
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After completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
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Extract the product with dichloromethane or ethyl acetate.
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Wash the combined organic layers with water and then with brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography as described in the previous protocol.
Analytical Data
| Analytical Technique | Expected Data |
| ¹H NMR | Aromatic protons would appear as complex multiplets in the range of δ 7.5-8.2 ppm. The methyl protons of the sulfonyl group would appear as a sharp singlet around δ 3.1-3.3 ppm. |
| ¹³C NMR | Aromatic carbons would resonate in the region of δ 120-145 ppm. The carbon attached to the bromine atom would be in the lower end of this range, while the carbon attached to the sulfonyl group would be at the higher end. The methyl carbon of the sulfonyl group would appear around δ 44-46 ppm. |
| Infrared (IR) Spectroscopy | Characteristic strong absorption bands for the sulfonyl group (S=O stretching) are expected around 1320-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). Aromatic C-H stretching would be observed above 3000 cm⁻¹, and C=C stretching in the 1600-1450 cm⁻¹ region. |
| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation would likely involve the loss of the methyl group (CH₃) and the sulfonyl group (SO₂). |
Applications in Drug Development
1-Bromo-3-(methylsulfonyl)benzene is a key intermediate in the synthesis of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making mTOR a significant target for anticancer drug development.
Role in mTOR Inhibitor Synthesis
The presence of the bromine atom allows for its participation in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for constructing the complex molecular architectures of modern drugs. The methylsulfonyl group often serves as a key pharmacophoric element, contributing to the binding affinity and selectivity of the inhibitor for the target kinase. For instance, it can act as a hydrogen bond acceptor and impart favorable physicochemical properties, such as improved solubility and metabolic stability.
The mTOR Signaling Pathway
The mTOR kinase is a central regulator of cell growth, proliferation, metabolism, and survival. It exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream targets and cellular functions. The PI3K/AKT/mTOR pathway is a crucial signaling cascade that integrates signals from growth factors and nutrients to control these fundamental cellular processes.
As depicted in the diagram, mTOR inhibitors developed using scaffolds derived from 1-Bromo-3-(methylsulfonyl)benzene can block the activity of both mTORC1 and mTORC2, thereby inhibiting downstream signaling and leading to a reduction in cancer cell growth and proliferation.
Safety and Handling
1-Bromo-3-(methylsulfonyl)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Bromo-3-(methylsulfonyl)benzene is a strategically important building block for the synthesis of complex organic molecules, with significant applications in the development of novel pharmaceuticals, particularly mTOR inhibitors. This guide has provided an overview of its chemical properties, detailed synthetic protocols, and insights into its role in drug discovery. The combination of a reactive handle for cross-coupling and a key pharmacophoric group makes this compound a valuable tool for medicinal chemists and researchers in the life sciences.
